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Compound of Interest

Compound Name: N-Acetyl-N-methoxyacetamide

Cat. No.: B163872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Acetyl-N-
methoxyacetamide, a key intermediate in pharmaceutical synthesis. This document details its

chemical properties, synthesis protocols, and its application in the development of therapeutic

agents, including BACE-1 inhibitors for Alzheimer's disease and benzamide derivatives with

antitumor properties.

Chemical and Physical Properties
N-Acetyl-N-methoxyacetamide, also known as N,N-Diacetyl-O-methylhydroxylamine, is a

stable and effective acetylating agent. Its key properties are summarized in Table 1.
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Property Value

CAS Number 128459-09-6

Molecular Formula C₅H₉NO₃

Molecular Weight 131.13 g/mol

Synonyms
N,N-Diacetyl-O-methylhydroxylamine, N-

Methoxydiacetamide

Appearance Not specified in readily available literature

Density 1.12 g/mL at 20 °C

Refractive Index n20/D 1.447

Synthesis of N-Acetyl-N-methoxyacetamide
A common route for the synthesis of N-Acetyl-N-methoxyacetamide involves the diacetylation

of a hydroxylamine precursor. The following is a representative protocol.

Experimental Protocol: Synthesis of N-Acetyl-N-
methoxyacetamide
Materials:

O-Methylhydroxylamine hydrochloride

Acetic anhydride

Pyridine (or another suitable base)

Dichloromethane (DCM) or other suitable organic solvent

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve O-Methylhydroxylamine hydrochloride (1.0 eq)

in dichloromethane.

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (2.2 eq) dropwise.

Acetylation: To the stirred solution, add acetic anhydride (2.2 eq) dropwise, maintaining the

temperature at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous

sodium bicarbonate solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated

aqueous sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude N-Acetyl-N-methoxyacetamide by silica gel column

chromatography.

Quantitative Data:
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Parameter Value

Reactants
O-Methylhydroxylamine hydrochloride, Acetic

anhydride, Pyridine

Solvent Dichloromethane (DCM)

Reaction Time 12-24 hours

Temperature 0 °C to Room Temperature

Typical Yield Data not readily available in literature

Purity >95% after purification

Application in the Synthesis of BACE-1 Inhibitors
N-Acetyl-N-methoxyacetamide serves as a key reactant in the synthesis of inhibitors for

Beta-secretase 1 (BACE-1), an enzyme implicated in the pathology of Alzheimer's disease.

BACE-1 inhibitors aim to reduce the production of amyloid-β peptides.

Signaling Pathway of BACE-1 in Amyloid-β Production
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BACE-1 mediated cleavage of APP.

Experimental Protocol: Synthesis of a BACE-1 Inhibitor
Intermediate
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The following is a representative protocol for the use of N-Acetyl-N-methoxyacetamide in the

synthesis of a key intermediate for a BACE-1 inhibitor like Verubecestat.

Materials:

Appropriately substituted aromatic amine

n-Butyllithium (n-BuLi)

N-Acetyl-N-methoxyacetamide

Tetrahydrofuran (THF), anhydrous

Hydrochloric acid (HCl)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Lithiation: Dissolve the aromatic amine (1.0 eq) in anhydrous THF and cool to -78 °C under

an inert atmosphere. Add n-Butyllithium (1.1 eq) dropwise and stir for 1 hour.

Acetylation: Add a solution of N-Acetyl-N-methoxyacetamide (1.2 eq) in anhydrous THF

dropwise to the reaction mixture at -78 °C.

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir

overnight.

Quenching and Workup: Quench the reaction with 1 M HCl. Extract the aqueous layer with

ethyl acetate (3x).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the resulting ketone intermediate by column chromatography.

Quantitative Data:

Parameter Value

Reactants
Substituted aromatic amine, n-BuLi, N-Acetyl-N-

methoxyacetamide

Solvent Anhydrous Tetrahydrofuran (THF)

Reaction Time ~12 hours

Temperature -78 °C to Room Temperature

Typical Yield 60-80% (highly substrate-dependent)

Purity >98% after purification

Application in the Synthesis of Antitumor
Benzamide Derivatives
N-Acetyl-N-methoxyacetamide is also utilized in the synthesis of benzamide derivatives that

have shown promise as antitumor agents, often acting as Histone Deacetylase (HDAC)

inhibitors.

Signaling Pathway of HDAC Inhibition in Cancer
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HDAC inhibition by benzamide derivatives.

Experimental Protocol: Synthesis of a Benzamide
Precursor
This protocol outlines the synthesis of a ketone precursor for a benzamide-based HDAC

inhibitor, utilizing N-Acetyl-N-methoxyacetamide.
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Materials:

Substituted bromobenzene derivative

Magnesium turnings

Iodine (catalyst)

N-Acetyl-N-methoxyacetamide

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

Grignard Reagent Formation: Activate magnesium turnings (1.2 eq) with a crystal of iodine in

anhydrous THF under an inert atmosphere. Add the substituted bromobenzene derivative

(1.0 eq) dropwise to initiate the Grignard reaction. Reflux until the magnesium is consumed.

Acetylation: Cool the Grignard reagent to 0 °C and add a solution of N-Acetyl-N-
methoxyacetamide (1.1 eq) in anhydrous THF dropwise.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution.

Extraction: Extract the aqueous layer with ethyl acetate (3x).

Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the resulting ketone by column chromatography or recrystallization.

Quantitative Data:

Parameter Value

Reactants
Substituted bromobenzene, Mg, N-Acetyl-N-

methoxyacetamide

Solvent Anhydrous Tetrahydrofuran (THF)

Reaction Time 4-6 hours

Temperature 0 °C to Reflux

Typical Yield 70-90% (highly substrate-dependent)

Purity >98% after purification

General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a

pharmaceutical intermediate using N-Acetyl-N-methoxyacetamide.
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To cite this document: BenchChem. [Application Notes and Protocols for N-Acetyl-N-
methoxyacetamide in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b163872#n-acetyl-n-methoxyacetamide-
as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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